molecular formula C18H11N5S2 B292854 7-(1,3-Benzothiazol-2-ylsulfanyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine

7-(1,3-Benzothiazol-2-ylsulfanyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B292854
M. Wt: 361.4 g/mol
InChI Key: PIXHPJLFNOBJPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(1,3-Benzothiazol-2-ylsulfanyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzothiazole derivatives, which have been found to exhibit a range of biological activities.

Mechanism of Action

The mechanism of action of 7-(1,3-Benzothiazol-2-ylsulfanyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine is not fully understood. However, it has been suggested that the compound may exert its biological effects by interacting with specific targets in cells, such as enzymes or receptors. It has also been proposed that the compound may act as a DNA intercalator, which could explain its antitumor and antiviral activities.
Biochemical and Physiological Effects:
Studies have shown that 7-(1,3-Benzothiazol-2-ylsulfanyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine can induce apoptosis (programmed cell death) in cancer cells, which could make it a potential candidate for cancer therapy. It has also been found to have antiviral activity against a range of viruses, including herpes simplex virus and human immunodeficiency virus (HIV). In addition, the compound has been shown to have antimicrobial activity against a range of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the advantages of using 7-(1,3-Benzothiazol-2-ylsulfanyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine in lab experiments is its potential as a fluorescent probe for detecting metal ions in biological samples. This could be useful in studying the role of metal ions in various biological processes. However, one of the limitations of using this compound is its potential toxicity, which could limit its use in certain experiments.

Future Directions

There are several future directions for research on 7-(1,3-Benzothiazol-2-ylsulfanyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine. One area of interest is its potential as a cancer therapy. Further studies are needed to determine the specific targets and mechanisms of action of the compound in cancer cells. Another area of interest is its potential as an antimicrobial and antiviral agent. Future studies could focus on optimizing the compound's activity against specific pathogens. Finally, there is potential for the development of new fluorescent probes based on the structure of 7-(1,3-Benzothiazol-2-ylsulfanyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine for use in various biological applications.

Synthesis Methods

The synthesis of 7-(1,3-Benzothiazol-2-ylsulfanyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine has been reported in the literature. One of the methods involves the reaction of 2-mercaptobenzothiazole with 5-phenyl-1H-1,2,4-triazole-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine (TEA). The resulting product is then treated with a mixture of acetic anhydride and acetic acid to obtain the final compound.

Scientific Research Applications

7-(1,3-Benzothiazol-2-ylsulfanyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine has been studied for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including antitumor, antiviral, and antimicrobial activities. It has also been shown to have potential as a fluorescent probe for detecting metal ions in biological samples.

properties

Molecular Formula

C18H11N5S2

Molecular Weight

361.4 g/mol

IUPAC Name

2-[(5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1,3-benzothiazole

InChI

InChI=1S/C18H11N5S2/c1-2-6-12(7-3-1)14-10-16(23-17(21-14)19-11-20-23)25-18-22-13-8-4-5-9-15(13)24-18/h1-11H

InChI Key

PIXHPJLFNOBJPD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=NC=NN3C(=C2)SC4=NC5=CC=CC=C5S4

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=NC=NN3C(=C2)SC4=NC5=CC=CC=C5S4

Origin of Product

United States

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